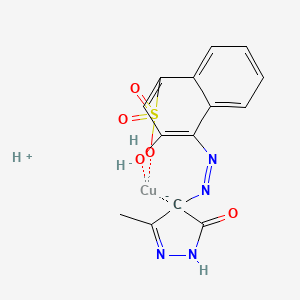

Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-)

説明

Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-) is a metallized azo dye featuring a copper(II) complex coordinated to an azo-pyrazolone backbone. The structure comprises:

- Azo linkage: Connects a 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl group to a 3-hydroxynaphthalene-1-sulphonate moiety.

- Sulphonato groups: Enhance water solubility and stabilize the dye-metal complex.

- Copper ion: Central metal ion contributing to color intensity and lightfastness.

This compound is primarily used in industrial applications, such as textile dyeing and pigment manufacturing, due to its vibrant color and stability. Its hydrogen counterion differentiates it from sodium salts (e.g., Acid Red 195), offering distinct solubility and ionic properties .

特性

CAS番号 |

85865-85-6 |

|---|---|

分子式 |

C14H12CuN4O5S |

分子量 |

411.88 g/mol |

IUPAC名 |

copper;hydron;3-hydroxy-4-[(3-methyl-5-oxo-1H-pyrazol-4-id-4-yl)diazenyl]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C14H11N4O5S.Cu/c1-7-12(14(20)18-15-7)16-17-13-9-5-3-2-4-8(9)11(6-10(13)19)24(21,22)23;/h2-6,19H,1H3,(H,18,20)(H,21,22,23);/q-1;/p+1 |

InChIキー |

RTFZOJVOFZVVLC-UHFFFAOYSA-O |

正規SMILES |

[H+].CC1=NNC(=O)[C-]1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O.[Cu] |

製品の起源 |

United States |

準備方法

合成経路と反応条件

水素 (4-((4,5-ジヒドロ-3-メチル-5-オキソ-1H-ピラゾール-4-イル)アゾ)-3-ヒドロキシナフタレン-1-スルホナト(3-))クプラート(1-) の合成には、複数のステップが含まれます。このプロセスは通常、アゾ染料誘導体の調製から始まり、その後、銅塩と反応させて最終的な錯体を形成します。反応条件には、通常、化合物の安定性を確保するために、制御された温度と pH レベルが含まれます。

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスでは、高収率と高純度を確保するために、工業グレードの試薬と機器を使用します。品質管理対策が実施され、生産プロセスの整合性が維持されます。

化学反応の分析

科学研究用途

水素 (4-((4,5-ジヒドロ-3-メチル-5-オキソ-1H-ピラゾール-4-イル)アゾ)-3-ヒドロキシナフタレン-1-スルホナト(3-))クプラート(1-) は、次のような幅広い科学研究用途があります。

化学: さまざまな化学反応の試薬として、有機合成の触媒として使用されます。

生物学: 生化学アッセイや顕微鏡での染色剤として使用されています。

医学: 潜在的な治療特性や診断ツールとして調査されています。

産業: 染料や顔料の製造、新素材の開発に使用されています。

科学的研究の応用

Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-) has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: Employed in biochemical assays and as a staining agent in microscopy.

Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials.

作用機序

類似化合物の比較

類似化合物

- 水素 (3-((4,5-ジヒドロ-3-メチル-5-オキソ-1H-ピラゾール-4-イル)アゾ)-4-ヒドロキシベンゼンスルホナト(3-))クプラート(1-)

- 水素 (4-((4,5-ジヒドロ-3-メチル-5-オキソ-1H-ピラゾール-4-イル)アゾ)-3-ヒドロキシベンゼンスルホナト(3-))クプラート(1-)

独自性

水素 (4-((4,5-ジヒドロ-3-メチル-5-オキソ-1H-ピラゾール-4-イル)アゾ)-3-ヒドロキシナフタレン-1-スルホナト(3-))クプラート(1-) を類似化合物と区別するものは、その特定の構造と銅イオンの存在です。このユニークな配位錯体は、独特の化学的特性を付与し、研究や産業における特殊な用途に役立ちます。

類似化合物との比較

Structural and Functional Differences

The table below compares key attributes of the target compound with analogous azo dyes and metal complexes:

Key Research Findings

Synthesis and Stability: The target compound’s synthesis involves azo coupling followed by metallation with copper salts. Similar methods are used for Acid Red 195 (non-metallized) and sodium cuprate derivatives . Copper complexes exhibit superior lightfastness compared to non-metallized analogs due to the metal’s electron-withdrawing effects, which stabilize the azo linkage against photodegradation .

Solubility and Application :

- Sodium salts (e.g., Acid Red 195) show higher water solubility, making them suitable for aqueous dye baths. The hydrogen form of the target compound offers tunable solubility for niche applications .

- Additional sulphonate groups (e.g., in ’s compound) further enhance solubility but may reduce dye substantivity on hydrophobic substrates .

Chromophoric Properties: The copper ion shifts the absorption spectrum, yielding deeper shades (e.g., blues and greens) compared to non-metallized azo dyes (typically reds and yellows) .

Methodological Considerations

生物活性

The compound Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-) , also known as a copper complex, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C42H24Cu3N8O18S4

- Molecular Weight : 1247.58 g/mol

Structural Characteristics

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrazole ring and the sulfonate group are particularly significant in mediating interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Coordination : The cuprate ion plays a crucial role in the compound's interaction with biological molecules. Copper ions can participate in redox reactions and can affect various enzymatic processes.

- Antioxidant Activity : Studies have indicated that copper complexes can exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Anticancer Properties : Some copper complexes have shown promise in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Anticancer Activity

A study published in Chemical Biology & Drug Design investigated the anticancer properties of copper complexes similar to the one . The researchers found that these complexes could inhibit the growth of various cancer cell lines through apoptosis and necrosis pathways .

Antioxidant Effects

Research conducted on related compounds has demonstrated significant antioxidant activity, which is essential for combating oxidative stress-related diseases. The presence of the pyrazole moiety enhances the radical scavenging ability of these compounds .

Inflammation Modulation

Copper complexes have also been studied for their anti-inflammatory properties. A recent study highlighted that certain cationic copper(II) Schiff base complexes exhibited selective anti-inflammatory effects, suggesting a potential therapeutic role for similar cuprate compounds .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。